molecular formula C35H45N3O5S2 B2504837 N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide CAS No. 477275-92-6

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide

Cat. No.: B2504837
CAS No.: 477275-92-6
M. Wt: 651.88
InChI Key: HFTLHHWBEKQZJQ-UHFFFAOYSA-N
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Description

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound featuring adamantane derivatives Adamantane, a diamondoid hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Subsequent steps include hydrobromination and dehydrobromination reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of adamantane derivatives typically involves catalytic hydrogenation and dehydrogenation processes. For example, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes . Oxidative dehydrogenation in the presence of iodine and other oxidants is another method employed .

Chemical Reactions Analysis

Types of Reactions

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium ascorbate, and copper sulfate. Reaction conditions often involve controlled temperatures and specific solvents like methylene chloride .

Major Products Formed

The major products formed from these reactions include various adamantane derivatives with functional groups such as hydroxyl, bromine, and vinyl groups .

Scientific Research Applications

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N9,N11-bis[1-(adamantan-2-yl)ethyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is unique due to its complex structure, which combines multiple functional groups and adamantane derivatives. This complexity imparts significant stability and potential for diverse applications in various fields .

Properties

IUPAC Name

6-N,8-N-bis[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N3O5S2/c1-17(31-23-8-19-6-20(10-23)11-24(31)9-19)37-44(40,41)29-16-30(34-33-27(29)4-3-5-28(33)35(39)36-34)45(42,43)38-18(2)32-25-12-21-7-22(14-25)15-26(32)13-21/h3-5,16-26,31-32,37-38H,6-15H2,1-2H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTLHHWBEKQZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC(=C5C6=C4C=CC=C6C(=O)N5)S(=O)(=O)NC(C)C7C8CC9CC(C8)CC7C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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